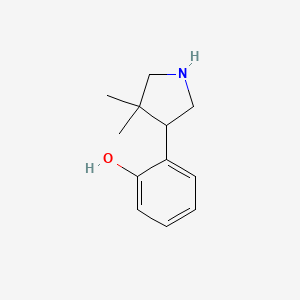

2-(4,4-Dimethylpyrrolidin-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,4-Dimethylpyrrolidin-3-yl)phenol is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This compound features a phenol group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 4-position. The presence of both phenolic and pyrrolidinyl groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction between an aldehyde, an amine, and a boronic acid . This reaction is known for its mild conditions and high efficiency, making it suitable for the synthesis of alkylaminophenol compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4,4-Dimethylpyrrolidin-3-yl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

Phenol: A basic aromatic compound with a hydroxyl group, known for its antiseptic properties.

Alkylaminophenols: A class of compounds containing both amine and phenol groups, used in various medical applications.

Uniqueness

2-(4,4-Dimethylpyrrolidin-3-yl)phenol is unique due to the combination of its phenolic and pyrrolidinyl groups, which confer distinct chemical and biological properties. The presence of the dimethyl substitution on the pyrrolidine ring further enhances its steric and electronic characteristics, making it a valuable compound for research and industrial applications.

Biological Activity

2-(4,4-Dimethylpyrrolidin-3-yl)phenol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenolic structure, which allows for significant interactions with biological molecules. The presence of the dimethyl groups on the pyrrolidine enhances its hydrophobic interactions, potentially influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The phenolic group can form hydrogen bonds with target molecules, while the pyrrolidine ring can engage in hydrophobic interactions. This dual interaction capability can modulate enzymatic activities and receptor functions, leading to diverse biological effects such as:

- Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation.

- Antioxidant Activity : Its phenolic structure contributes to radical scavenging properties.

Biological Activity Overview

1. Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it induced apoptosis through upregulation of pro-apoptotic genes such as CASP3 and BAX.

- Cell Lines Tested : DLD1 (colon cancer), ARH77 (multiple myeloma).

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

2. Antioxidant Activity

Research highlighted the antioxidant capacity of this compound through assays measuring DPPH radical scavenging activity. The compound demonstrated a significant reduction in free radicals, suggesting its potential use in formulations aimed at oxidative stress-related conditions.

3. Enzyme Interaction Studies

Studies on enzyme modulation revealed that this compound could inhibit certain metabolic enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To understand the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced bioactivity.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(4,4-dimethylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-7-10(12)9-5-3-4-6-11(9)14/h3-6,10,13-14H,7-8H2,1-2H3 |

InChI Key |

AKJCTVXDOCNSKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1C2=CC=CC=C2O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.